BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Positional isomerism Antibacterial SAR Halogen substitution

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide (CAS 865287-22-5; molecular formula C₁₅H₉ClFN₃O₂; molecular weight 317.7 g/mol) is a synthetic small molecule belonging to the pharmacologically active 1,3,4-oxadiazole carboxamide class. The compound bears a 2-fluorobenzamide moiety at the oxadiazole N2 position and a 4-chlorophenyl group at the C5 position.

Molecular Formula C15H9ClFN3O2
Molecular Weight 317.7
CAS No. 865287-22-5
Cat. No. B2983689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
CAS865287-22-5
Molecular FormulaC15H9ClFN3O2
Molecular Weight317.7
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C15H9ClFN3O2/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
InChIKeyPXPLHSDIUFAHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide (CAS 865287-22-5): Technical Baseline for Research Procurement


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide (CAS 865287-22-5; molecular formula C₁₅H₉ClFN₃O₂; molecular weight 317.7 g/mol) is a synthetic small molecule belonging to the pharmacologically active 1,3,4-oxadiazole carboxamide class. The compound bears a 2-fluorobenzamide moiety at the oxadiazole N2 position and a 4-chlorophenyl group at the C5 position. This scaffold is recognized in medicinal chemistry for antibacterial and antimycobacterial activities, as evidenced by the antitubercular nitroheteroaryl carboxamides sharing the identical oxadiazole core [1], and is structurally related to the well-characterized trans-translation inhibitors KKL-35 and KKL-40 [2]. The compound is commercially available with ≥95% purity for research use .

Why N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide Cannot Be Substituted with In-Class Oxadiazole Benzamides for Research Applications


The 1,3,4-oxadiazole benzamide family exhibits profound structure-activity divergence based on halogen identity, position, and benzamide ring substitution pattern. Within the closely related KKL-35/KKL-40 series, a single halogen substitution on the benzamide ring (Cl→Br) yields KKL-40 with MIC values approximately half those of KKL-35 across multiple bacterial strains, including B. anthracis (0.1 vs 0.3 μg/mL) and E. coli (0.2 vs 0.5 μg/mL), demonstrating that even single-atom modifications critically alter pharmacodynamic potency [1]. The target compound's 2-fluorobenzamide/4-chlorophenyl arrangement is a positional isomer of KKL-35 (4-chlorobenzamide/4-fluorophenyl). A closely related analog, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, shows an EC₅₀ of 2.26 μM against corticotropin-releasing factor-binding protein, while the 4-chlorophenyl oxadiazole thioacetohydrazides exhibit antibacterial MIC values of 9.45–10.04 μM [2][3]. Such distinct biological outcomes from N2-substituent variation confirm that generic substitution with any other 1,3,4-oxadiazole benzamide introduces uncontrolled variables in binding affinity and selectivity, rendering experimental conclusions non-transferable across even structurally proximate analogs.

Quantitative Differential Evidence for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide: Comparator-Anchored Selection Criteria


Positional Isomerism vs KKL-35 and KKL-40: Halogen Position Dictates Antibacterial Potency

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is the positional isomer of the trans-translation inhibitor KKL-35 (CAS 865285-29-6; 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide). In KKL-35, chlorine is on the benzamide ring and fluorine on the oxadiazole C5-phenyl ring; the target compound reverses this arrangement. The functional consequence of even minor halogen variation is demonstrated by KKL-40 (4-bromobenzamide/4-fluorophenyl), which achieves MIC values of 0.1 μg/mL (B. anthracis), 0.2 μg/mL (E. coli ΔtolC), and 0.3 μg/mL (M. smegmatis)—a 2–3.3-fold improvement over KKL-35 (0.3, 0.5, and 0.4 μg/mL respectively) from a single Cl→Br substitution on the benzamide ring [1]. KKL-40 is described as 'slightly more effective, with MIC values that are half those of KKL-35' [2]. The target compound's 2-fluorobenzamide group represents a more substantial structural perturbation (ortho-fluorine vs para-chlorine), predicting an even greater shift in potency and target engagement relative to KKL-35/KKL-40.

Positional isomerism Antibacterial SAR Halogen substitution

Antitubercular Scaffold Validation: 4-Chlorophenyl-1,3,4-Oxadiazole Core Inhibits M. tuberculosis Growth

The 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core scaffold shared by the target compound has been independently validated for antitubercular activity. Martínez et al. (2019) synthesized N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides (compounds 1a–e) bearing the identical oxadiazole core and 4-chlorophenyl substituent and demonstrated inhibition of M. tuberculosis cell growth across three cell lines, identifying 1,3,5-oxadiazole derivatives 1c–e as candidates for novel antitubercular agent development [1]. In a parallel antibacterial evaluation, Aziz-ur-Rehman et al. (2015) reported that N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides achieved MIC values of 10.04 ± 1.25 μM against S. typhi and 9.45 ± 1.00 μM against E. coli, comparable to ciprofloxacin (MIC 9.13 ± 2.00 and 8.90 ± 1.65 μM) [2]. This provides direct preclinical evidence that the 5-(4-chlorophenyl)-1,3,4-oxadiazole substructure confers intrinsic antibacterial and antimycobacterial activity, while the N2-substituent (nitroheteroaryl, thioacetohydrazide, or 2-fluorobenzamide) serves as a potency and spectrum modulator.

Antitubercular Mycobacterium tuberculosis Scaffold validation

Binding Affinity of Closest Structural Analog: EC₅₀ 2.26 μM Against Corticotropin-Releasing Factor-Binding Protein

The closest structurally characterized analog in public bioactivity databases is N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (BDBM89864), which retains the identical 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core while substituting the 2-fluorobenzamide with a 1,3-benzothiazole-2-carboxamide group. This analog shows an EC₅₀ of 2.26 μM (2,260 nM) against human corticotropin-releasing factor-binding protein in a PubChem BioAssay (AID 602473) conducted by the Sanford-Burnham Center for Chemical Genomics [1]. The target compound replaces the benzothiazole-2-carboxamide with a 2-fluorobenzamide, which eliminates the extended aromatic system and introduces an ortho-fluorine capable of modulating amide NH acidity (pKa shift) and forming orthogonal dipole interactions. This structural distinction is expected to alter binding kinetics (kon/koff) and target selectivity relative to BDBM89864.

Binding affinity CRF-binding protein Oxadiazole carboxamide

Scaffold Cytotoxicity Profile: >100-Fold Selectivity Window for Bacterial vs Mammalian Cells

The 1,3,4-oxadiazole benzamide scaffold exhibits a documented low-cytotoxicity profile. KKL-35 and KKL-40 both show HeLa cell cytotoxicity values >31.8 μg/mL, representing a selectivity window exceeding 100-fold relative to their B. anthracis MIC (0.1–0.3 μg/mL) and >20-fold relative to M. tuberculosis MIC (1.6–1.8 μg/mL) [1]. KKL-40 is reported as non-cytotoxic to HeLa cells at concentrations 100-fold higher than its effective MIC against S. aureus [2]. While direct cytotoxicity data for the target compound are not yet available, the scaffold's intrinsic selectivity for prokaryotic over mammalian cells provides a favorable baseline for cell-based experiments, though the 2-fluorobenzamide modification warrants independent cytotoxicity assessment before advanced in vitro studies.

Cytotoxicity Selectivity index HeLa

Synthetic Accessibility via Validated Amide Coupling and Commercial Specifications

The target compound is accessible via NMI-TfCl-mediated amide bond formation between 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS 33621-61-3) and 2-fluorobenzoic acid derivatives. This methodology was specifically validated for electronically deactivating and sterically challenging (hetero)aryl amines in oxadiazole synthesis [1]. The intermediate 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole is a well-characterized building block, and its acylation with 4-chlorobenzoyl chloride has been demonstrated to yield the corresponding 4-chlorobenzamide analog [2]. The target compound is supplied at ≥95% purity (Chemenu catalog CM998256; molecular formula C₁₅H₉ClFN₃O₂; MW 317.7 g/mol) , while the comparator KKL-35 is available at ≥98% purity (HPLC) from Sigma-Aldrich . The molecular formula is identical between the target compound and KKL-35 (C₁₅H₉ClFN₃O₂), yet they are distinct positional isomers with different connectivity.

Synthetic chemistry Amide coupling Purity specification

Recommended Research Application Scenarios for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide in Drug Discovery and Chemical Biology


Halogen Positional SAR Studies: Direct Comparison with KKL-35 and KKL-40

This compound enables systematic interrogation of halogen positional effects on oxadiazole benzamide bioactivity. Its 2-fluorobenzamide/4-chlorophenyl arrangement is the structural inverse of KKL-35 (4-chlorobenzamide/4-fluorophenyl). Combined head-to-head testing with KKL-35 and KKL-40, where even a Cl→Br substitution produces a 2–3.3-fold MIC improvement [1], would quantify the contribution of halogen position and identity to antibacterial potency, trans-translation inhibition, and mammalian cytotoxicity. Such SAR data are essential for rational lead optimization in this chemotype.

Antimycobacterial Lead Optimization Using the Validated 4-Chlorophenyl Oxadiazole Core

The 5-(4-chlorophenyl)-1,3,4-oxadiazole core has confirmed antimycobacterial activity across three M. tuberculosis cell lines [2]. This compound provides a scaffold-matched but N2-differentiated alternative to the nitroheteroaryl carboxamides 1a–e reported by Martínez et al. (2019), enabling medicinal chemists to assess whether the 2-fluorobenzamide group retains antitubercular potency while eliminating the potential genotoxicity liability associated with nitroaromatic substructures.

CRF-Binding Protein Antagonist Screening Using BDBM89864 as Quantitative Benchmark

The closest structurally characterized analog BDBM89864 (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide) exhibits an EC₅₀ of 2.26 μM against human CRF-binding protein [3]. Comparative screening of the target compound in the same assay format would directly quantify the impact of replacing the benzothiazole-2-carboxamide with a 2-fluorobenzamide on binding affinity, providing a clean structure-activity pair for computational docking validation and pharmacophore refinement.

Cross-Chemotype Target Deconvolution via Multi-Analog Phenotypic Profiling

The availability of this compound alongside KKL-35, KKL-40, and BDBM89864 enables a cross-chemotype chemical biology strategy for target identification. Because N2-substituent variation (2-fluorobenzamide vs. 4-halobenzamide vs. benzothiazole-2-carboxamide) is expected to redirect target engagement between ribosomal rescue, kinase, and secreted protein binding pathways [1][3], comparative phenotypic screening across this analog set can reveal which cellular pathways are modulated by each substitution pattern, providing orthogonal evidence for target deconvolution without requiring direct target engagement assays.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.